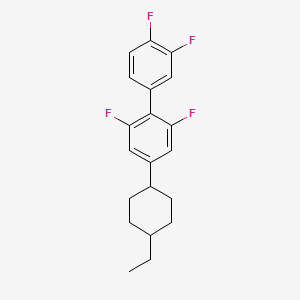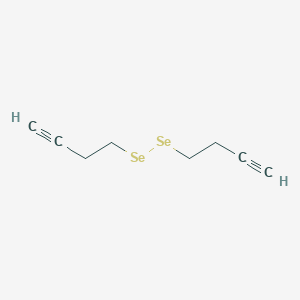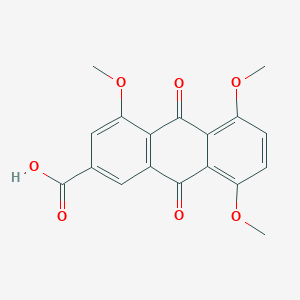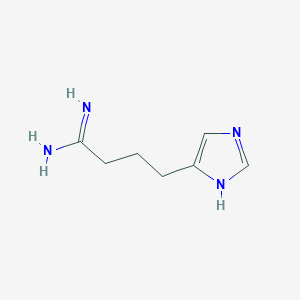
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the production process .
化学反応の分析
Types of Reactions
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
科学的研究の応用
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclohexyl group can influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
類似化合物との比較
Similar Compounds
- 3,4-Difluoro-4’-(4-ethylcyclohexyl)biphenyl
- trans,trans-4-(3,4-Difluorophenyl)-4’'-ethylbicyclohexyl
Uniqueness
2-(3,4-Difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene is unique due to its specific arrangement of fluorine atoms and the presence of the ethylcyclohexyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
特性
CAS番号 |
159077-74-4 |
|---|---|
分子式 |
C20H20F4 |
分子量 |
336.4 g/mol |
IUPAC名 |
2-(3,4-difluorophenyl)-5-(4-ethylcyclohexyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C20H20F4/c1-2-12-3-5-13(6-4-12)15-10-18(23)20(19(24)11-15)14-7-8-16(21)17(22)9-14/h7-13H,2-6H2,1H3 |
InChIキー |
YYERNJZLZGFATD-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C2=CC(=C(C(=C2)F)C3=CC(=C(C=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)


![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)



![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)
